GANT61

Übersicht

Beschreibung

GANT 61 ist ein Hexahydropyrimidin-Derivat, das selektiv GLI-Transkriptionsfaktoren im Hedgehog-Signalweg hemmt. Es wirkt stromabwärts von Smoothened, um sowohl GLI1- als auch GLI2-vermittelte Transkription zu hemmen, indem es deren DNA-Bindung verhindert . Diese Verbindung hat sich in präklinischen Studien als vielversprechend erwiesen, da sie die Proliferation von Tumorzellen hemmen und die Tumorbildung unterdrücken kann .

Herstellungsmethoden

GANT 61 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-(Dimethylamino)benzaldehyd mit 2-(4-Pyridyl)acetonitril beinhaltet, gefolgt von Cyclisierungs- und Reduktionsschritten . Die Verbindung wird typischerweise unter Verwendung chromatographischer Techniken gereinigt, um einen hohen Reinheitsgrad zu erreichen . Industrielle Produktionsmethoden können die Skalierung dieser Syntheserouten beinhalten, wobei gleichzeitig die Einhaltung der Reaktionsbedingungen und Reinheitsstandards sichergestellt wird.

Wissenschaftliche Forschungsanwendungen

GANT 61 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es hat sich in präklinischen Studien als vielversprechend für die Behandlung verschiedener Krebsarten erwiesen, darunter Glioblastom, Chondrosarkom und Pankreaskrebs

Industrie: GANT 61 wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf den Hedgehog-Signalweg abzielen.

Wirkmechanismus

GANT 61 entfaltet seine Wirkung, indem es direkt an die Transkriptionsfaktoren GLI1 und GLI2 bindet und ihre Fähigkeit hemmt, an DNA zu binden und die Transkription von Zielgenen zu aktivieren . Diese Hemmung führt zur Unterdrückung des Hedgehog-Signalwegs, was zu einer verminderten Proliferation von Tumorzellen und einer erhöhten Apoptose und Autophagie führt . Zu den beteiligten molekularen Zielstrukturen und -wegen gehören der RNAP III-Signalweg und die tRNA-Gly-CCC-Synthese .

Wirkmechanismus

Target of Action

GANT61, also known as “2,2’-((2-(pyridin-4-yl)dihydropyrimidine-1,3(2H,4H)-diyl)bis(methylene))bis(N,N-dimethylaniline)” or “NSC136476”, primarily targets the GLI transcription factors . These factors play a crucial role in the Hedgehog (Hh) signaling pathway, which is often activated in various types of cancers .

Mode of Action

This compound acts by inhibiting GLI1 and GLI2-mediated transcription . It does this by preventing the binding of these transcription factors to DNA . This inhibition occurs downstream of Smoothened, another key component of the Hedgehog signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . By inhibiting the GLI transcription factors, this compound down-regulates this pathway . This leads to a decrease in the synthesis of endogenous tRNA fragments, which are involved in oncological functions such as cell cycle regulation and death receptor binding . This compound also affects the RNAP III signal pathway and tRNA-Gly-CCC synthesis .

Result of Action

This compound has been shown to effectively inhibit tumor growth in various studies . It induces G2/M cell cycle resting, apoptosis, and autophagy in chondrosarcoma . It also reduces cell viability in Hh-dependent glioblastoma and lung cancer cell lines . Furthermore, it has been found to enhance the effects of chemotherapeutic drugs used in the treatment of neuroblastoma .

Biochemische Analyse

Biochemical Properties

GANT61 plays a crucial role in biochemical reactions by inhibiting GLI transcription factors, which are key components of the Hedgehog signaling pathway. This pathway is essential for various developmental processes and is often dysregulated in cancers. This compound acts downstream of Smoothened to inhibit both GLI1 and GLI2 transcription factors. The compound prevents these transcription factors from binding to DNA, thereby inhibiting their transcriptional activity . This compound interacts with several biomolecules, including GLI1 and GLI2, and its inhibition of these factors leads to reduced expression of target genes involved in cell proliferation and survival .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It has been shown to reduce the viability of colorectal cancer cells by blocking the Wnt/β-catenin and Notch signaling pathways . Additionally, this compound induces cell cycle arrest and autophagy in chondrosarcoma cells by down-regulating the RNAP III signal pathway and tRNA-Gly-CCC synthesis . The compound also sensitizes glioma cells to temozolomide treatment by enhancing DNA damage and decreasing the expression of DNA repair enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to GLI transcription factors and preventing their interaction with DNA. This inhibition disrupts the transcription of GLI target genes, leading to reduced cell proliferation and increased apoptosis . This compound also affects other signaling pathways that crosstalk with the Hedgehog pathway, such as the PI3K/AKT and JAK/STAT pathways . The compound’s ability to induce autophagy and apoptosis in cancer cells is mediated through the down-regulation of RNAP III signal pathway and tRNA-Gly-CCC synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light . Over time, this compound has been observed to reduce cell proliferation and induce apoptosis in various cancer cell lines. Long-term studies have shown that this compound can effectively inhibit tumor growth in vivo by maintaining its inhibitory effects on GLI transcription factors . The stability and degradation of this compound in solution are less well-documented, and it is recommended to prepare fresh stock solutions before use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In nude mice models with RD or RH30 cells xenograft, intraperitoneal injection of this compound at a dosage of 50 mg/kg significantly reduced tumor growth . Higher doses of this compound have been associated with increased toxicity and adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety . The compound’s anti-tumor activity is dose-dependent, with higher doses leading to greater inhibition of tumor growth .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of the Hedgehog signaling pathway. The compound down-regulates the RNAP III signal pathway and tRNA-Gly-CCC synthesis, leading to reduced cell proliferation and increased autophagy . This compound also affects the PI3K/AKT and JAK/STAT pathways, which are involved in cell survival and proliferation . These interactions highlight the compound’s multifaceted role in modulating cellular metabolism and signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with GLI transcription factors facilitates its localization to the nucleus, where it exerts its inhibitory effects . This compound’s distribution within tissues is influenced by its solubility and stability, with higher concentrations observed in tumor tissues compared to normal tissues . The compound’s transport and accumulation are critical for its therapeutic efficacy in cancer treatment.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it inhibits GLI transcription factors. The compound’s ability to bind to GLI1 and GLI2 and prevent their interaction with DNA is essential for its anti-cancer effects . This compound’s localization to the nucleus is facilitated by its interaction with nuclear transport proteins and its ability to penetrate the nuclear membrane . This subcellular localization is crucial for the compound’s function in inhibiting GLI-mediated transcription and inducing apoptosis in cancer cells.

Vorbereitungsmethoden

GANT 61 can be synthesized through a multi-step process involving the reaction of 2-(dimethylamino)benzaldehyde with 2-(4-pyridyl)acetonitrile, followed by cyclization and reduction steps . The compound is typically purified using chromatographic techniques to achieve high purity levels . Industrial production methods may involve scaling up these synthetic routes while ensuring the maintenance of reaction conditions and purity standards.

Analyse Chemischer Reaktionen

GANT 61 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um seine funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können an den aromatischen Ringen oder dem Pyrimidinring auftreten und zur Bildung verschiedener Derivate führen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

GANT 61 ist einzigartig in seiner selektiven Hemmung von GLI-Transkriptionsfaktoren. Ähnliche Verbindungen sind:

Cyclopamin: Ein Alkaloid, das den Hedgehog-Signalweg durch Bindung an Smoothened hemmt.

Vismodegib: Ein niedermolekularer Inhibitor von Smoothened, der zur Behandlung von Basalzellkarzinom eingesetzt wird.

Sonidegib: Ein weiterer Smoothened-Inhibitor, der für ähnliche therapeutische Zwecke eingesetzt wird

Im Vergleich zu diesen Verbindungen wirkt GANT 61 stromabwärts von Smoothened und zielt direkt auf GLI-Transkriptionsfaktoren ab, was eine spezifischere Hemmung des Hedgehog-Signalwegs ermöglichen kann .

Eigenschaften

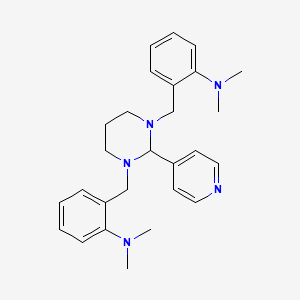

IUPAC Name |

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOGDQTWWCZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329591 | |

| Record name | GANT61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500579-04-4 | |

| Record name | 2,2′-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500579-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GANT61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.